molecular formula C14H12N4O2 B13189463 1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B13189463
M. Wt: 268.27 g/mol
InChI Key: CNDFAAZQNDAKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 953747-89-2 ) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C14H12N4O2 and a molecular weight of 268.27 g/mol , this molecule belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their structural resemblance to purine bases . This scaffold is recognized for its versatility, offering multiple diversity centers that allow for a wide range of substituents, making it a valuable scaffold for developing compounds with various potential biological activities . The specific substitution pattern of this compound, featuring methyl groups at the N1 and C3 positions and a pyridin-4-yl group at the C6 position, is a common and stable configuration in research compounds . Over 300,000 1H-pyrazolo[3,4-b]pyridine structures have been described in the scientific literature, highlighting the extensive exploration of this chemical space . Researchers have investigated similar pyrazolopyridine derivatives as potential ligands for biological targets, such as sphingosine 1-phosphate receptors (S1PRs) , and as key scaffolds in the search for new tyrosine kinase inhibitors . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c1-8-12-10(14(19)20)7-11(9-3-5-15-6-4-9)16-13(12)18(2)17-8/h3-7H,1-2H3,(H,19,20)

InChI Key

CNDFAAZQNDAKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from 3-aminopyrazole derivatives , which act as dinucleophiles, reacting with 1,3-biselectrophiles such as dicarbonyl compounds or their derivatives.
  • For the target compound, methyl substituents at the N1 and C3 positions are introduced via methylation of pyrazole precursors or by using methyl-substituted pyrazoles.
  • The 6-(pyridin-4-yl) substituent is introduced by coupling reactions with pyridine derivatives or by condensation involving pyridine-containing electrophiles.

Detailed Synthetic Route

A representative synthetic route based on literature protocols is as follows:

  • Formation of the Pyrazolo[3,4-b]pyridine Core

    • The reaction of 3-aminopyrazole with a suitable 1,3-biselectrophile (e.g., diketones or α,β-unsaturated carbonyl compounds) under dehydrating conditions leads to cyclization forming the pyrazolo[3,4-b]pyridine core.
    • Mechanistically, the amino group and the β-position carbon of the pyrazole attack two electrophilic carbonyl groups sequentially, followed by dehydration to close the pyridine ring.
  • Methylation at N1 and C3 Positions

    • Methyl groups are introduced by alkylation reactions using methyl iodide or methyl sulfate on the pyrazolo[3,4-b]pyridine intermediate or by starting from methyl-substituted pyrazoles.
    • Careful control of reaction conditions (base, solvent, temperature) ensures selective methylation.
  • Introduction of the 6-(Pyridin-4-yl) Substituent

    • The pyridin-4-yl group is typically introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using halogenated pyrazolo[3,4-b]pyridine intermediates and 4-pyridylboronic acid or 4-aminopyridine derivatives.
    • Alternatively, condensation reactions involving pyridine-containing electrophiles can be employed.
  • Carboxylation at the 4-Position

    • The carboxylic acid group at position 4 is introduced by oxidation of methyl or aldehyde substituents or by direct carboxylation of the pyrazolo[3,4-b]pyridine ring using reagents like potassium permanganate or via lithiation followed by CO2 quenching.

Representative Experimental Procedure (Adapted)

  • In a flask, dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine (precursor) in glacial acetic acid.
  • Add bromine and sodium acetate to brominate selectively at the 5-position, yielding 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine .
  • Perform Suzuki coupling with 4-pyridylboronic acid under palladium catalysis to introduce the 6-(pyridin-4-yl) substituent.
  • Oxidize the methyl group at position 4 to the carboxylic acid using potassium permanganate in basic medium, followed by acidification to isolate the carboxylic acid.

Data Tables and Yields from Literature

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Bromination of 3-methyl-pyrazolopyridine Br2, NaOAc, AcOH, RT to 110 °C 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine 72.6 Column chromatography purified
Suzuki Coupling 4-Pyridylboronic acid, Pd catalyst, base, solvent 6-(Pyridin-4-yl)-5-bromo derivative 60-80 Optimized for coupling
Oxidation to Carboxylic Acid KMnO4, base, acidification This compound 65-75 Controlled oxidation

Mechanistic Insights and Reaction Conditions

  • The cyclization to form the pyrazolo[3,4-b]pyridine ring is driven by nucleophilic attack of the amino group and β-carbon of the pyrazole to electrophilic carbonyl carbons, followed by dehydration to close the ring.
  • Methylation is typically performed under mild basic conditions to avoid over-alkylation or ring degradation.
  • Cross-coupling reactions require palladium catalysts and bases, often conducted under inert atmosphere and elevated temperatures to achieve high coupling efficiency.
  • Oxidation steps must be carefully controlled to prevent over-oxidation or ring cleavage; potassium permanganate in basic aqueous media is a common choice.

Summary of Research Outcomes

  • The described synthetic routes yield the target compound in moderate to good overall yields (approximately 40-70% depending on step optimization).
  • Structural confirmation is routinely performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
  • The methodology is scalable and amenable to industrial production due to the use of readily available reagents and mild reaction conditions.
  • Variations in substituents at N1, C3, and C6 positions allow for a diverse library of analogs useful in biomedical research.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Modifications at Position 6

Position 6 substitutions influence target binding and hydrophobicity.

Compound Name Substituent at Position 6 Molecular Formula Key Findings Reference
Target Compound Pyridin-4-yl C15H13N3O2 Core structure for PPAR activation; methyl groups enhance metabolic stability .
6-Phenyl-1-(pyridin-4-ylmethyl)-... Phenyl C19H14N4O2 Potent BasE inhibitor (KD = 78 nM); pyridin-4-ylmethyl at position 1 improves target engagement .
6-(Thien-2-yl)-1-cyclopentyl-3-methyl-... Thien-2-yl C17H17N3O2S Thiophene substitution increases hydrophobicity; cyclopentyl at position 1 may enhance membrane permeability .
6-(4-Methylphenyl)-1-ethyl-3-methyl-... 4-Methylphenyl C16H15N3O2 Ethyl group at position 1 reduces polarity; potential for improved oral bioavailability .

Modifications at Position 1

Position 1 substitutions affect steric bulk and pharmacokinetics (PK).

Compound Name Substituent at Position 1 Molecular Formula Key Findings Reference
Target Compound Methyl C15H13N3O2 Compact methyl group minimizes steric hindrance; suitable for PPAR binding .
1-(4-Chlorobenzyl)-3,6-dimethyl-... 4-Chlorobenzyl C16H14ClN3O2 Bulky substituent may improve selectivity for hydrophobic enzyme pockets .
1-Isopropyl-6-methyl-... Isopropyl C12H13N3O2 Increased steric bulk could reduce metabolic clearance .
1-Butyl-6-cyclopropyl-3-methyl-... Butyl C16H19N3O2 Extended alkyl chain enhances lipophilicity; potential for CNS penetration .

Modifications at Position 3

Position 3 is typically methyl-substituted, but variations exist:

Compound Name Substituent at Position 3 Molecular Formula Key Findings Reference
Target Compound Methyl C15H13N3O2 Methyl group balances polarity and stability .
3-(4-Bromophenyl)-6-(4-methylphenyl)-... 4-Bromophenyl C20H14BrN3O2 Bromine atom introduces steric and electronic effects; may enhance halogen bonding .

Biological Activity

1,3-Dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 953747-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molecular weight of 268.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant activity against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). In one study, compounds with similar structures demonstrated effective inhibition of viral replication in vitro, suggesting that this compound may exhibit comparable antiviral effects .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and HCT116. For example, certain derivatives exhibited IC₅₀ values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Some pyrazolo[3,4-b]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a related compound showed IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
  • Antiviral Mechanisms : The antiviral action may involve interference with viral replication processes or inhibition of viral entry into host cells .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • HSV Inhibition : A study demonstrated that specific derivatives inhibited HSV replication in Vero cells with significant selectivity indices. The introduction of functional groups was found to enhance antiviral activity significantly.
  • Anticancer Efficacy : In vitro studies on human tumor cell lines revealed that certain modifications to the pyrazolo structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC₅₀ ValueReference
AntiviralHSVVaries
AntiviralVSVVaries
AnticancerHeLa~0.36 µM
AnticancerHCT116~0.36 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.